(2-氯苄基)三苯基鏻氯

描述

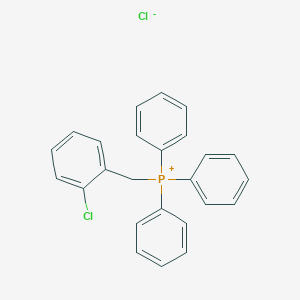

(2-Chlorobenzyl)triphenylphosphonium chloride is a phosphonium salt that is typically synthesized through the reaction of triphenylphosphine with chlorobenzyl chlorides. The compound is part of a broader class of triphenylphosphonium salts, which are known for their utility in various organic synthesis reactions, including the Wittig reaction for the formation of alkenes.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds involves the reaction of triphenylphosphine with appropriate chlorides. For instance, the reaction of triphenylphosphine with benzyl bromide leads to the formation of benzyltriphenylphosphonium bromide, as described in the synthesis of (benzyl)triphenylphosphonium bromides . Similarly, the kinetics of the substitution reactions of triphenylphosphine with chlorobenzyl chlorides have been studied, indicating that these reactions proceed via an SN2 mechanism and result in the formation of benzyltriphenylphosphonium salts .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts is characterized by the presence of a central phosphorus atom bonded to three phenyl groups and an alkyl or aryl group with a halide counterion. For example, the crystal structure of triphenylphosphazenium chloride shows a slightly irregular tetrahedral geometry around the phosphorus atom with a relatively short P-N bond . Although the exact structure of (2-chlorobenzyl)triphenylphosphonium chloride is not provided, it can be inferred that it would have a similar tetrahedral geometry around the phosphorus atom.

Chemical Reactions Analysis

Triphenylphosphonium salts are reactive intermediates in various chemical reactions. They can undergo dechlorination when reacted with tertiary phosphanes, leading to the formation of dichlorophosphorane and ylides, which can further react depending on the substituents at phosphorus . These salts are also precursors for the Wittig reaction, which is used to synthesize Z-form isomers of stilbenes .

Physical and Chemical Properties Analysis

The physical properties of triphenylphosphonium salts include the formation of colorless crystals that can be recrystallized from solvents such as dichloromethane . The chemical properties are highlighted by their reactivity in substitution reactions, which exhibit large and negative entropy of activation and are influenced by factors such as solvent, temperature, and agitation .

科学研究应用

环境影响和处理

有机磷化合物,包括结构与“(2-氯苄基)三苯基鏻氯”类似的化合物,已广泛用于阻燃剂、添加剂和水处理过程等行业。它们的环境影响,尤其是在水体中,一直是重要的研究课题,重点关注它们的持久性、生物蓄积潜力以及各种修复策略的有效性。

有机磷阻燃剂:这些化合物的神经毒性、生育力、生殖毒性和致癌作用已得到研究。值得注意的是,它们不被认为是高度稳定的;它们代谢快,并且被排泄,这使得它们成为更持久性有机污染物的潜在更安全替代品 (Bruchajzer、Frydrych 和 Szymańska,2015)。

电化学水处理:对电化学过程的研究表明,在处理被有机和无机物质污染的水方面很有前景。这些处理的性能可能会受到氯离子存在的的影响,氯离子可能会影响有毒副产物的形成和过程的整体效率 (Radjenovic 和 Sedlak,2015)。

化学性质和应用

鏻盐的多功能性,包括与“(2-氯苄基)三苯基鏻氯”相关的鏻盐,在其广泛的化学应用中显而易见。这些化合物因其在合成、催化和作为更复杂分子生产中的中间体的作用而被探索。

缓蚀:对腐蚀机理的研究和缓蚀剂的开发对于保护工业应用中的金属至关重要。鏻盐已被确定为潜在的缓蚀剂,研究重点是它们的有效性和潜在的保护机制 (Lorenz 和 Mansfeld,1981)。

离子液体改性材料:离子液体,包括衍生自鏻的离子液体,已被用于改性各种材料,以增强固相萃取、分离和色谱应用。这些改性旨在利用离子液体的独特特性,以提高分析和制备过程中的效率和选择性 (Vidal、Riekkola 和 Canals,2012)。

安全和危害

“(2-Chlorobenzyl)triphenylphosphonium Chloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

作用机制

Target of Action

(2-Chlorobenzyl)triphenylphosphonium Chloride is a type of quaternary ammonium salt . The primary targets of this compound are microorganisms, as it is known to exhibit antimicrobial properties .

Mode of Action

The compound interacts with the microbial cell membrane, disrupting its structure and function . This disruption leads to leakage of cellular contents, ultimately causing cell death .

Biochemical Pathways

It is known that the compound disrupts the integrity of the microbial cell membrane, which likely affects multiple biochemical pathways within the cell .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract .

Result of Action

The primary result of the action of (2-Chlorobenzyl)triphenylphosphonium Chloride is the death of microbial cells. This is achieved through the disruption of the cell membrane, leading to leakage of cellular contents and eventual cell death .

Action Environment

The action, efficacy, and stability of (2-Chlorobenzyl)triphenylphosphonium Chloride can be influenced by various environmental factors. For instance, the compound is known to be stable under normal room temperature conditions . It should be stored under an inert atmosphere and should be protected from moisture, as it is hygroscopic .

属性

IUPAC Name |

(2-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAAQIWOSHYDHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940005 | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorobenzyl)triphenylphosphonium Chloride | |

CAS RN |

18583-55-6 | |

| Record name | 18583-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF8XZH2GMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)